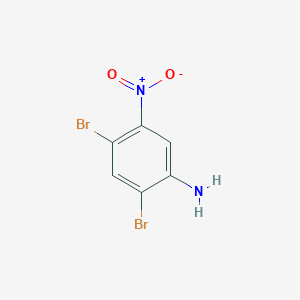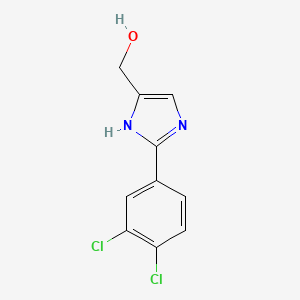
2-(3,4-Dichlorophenyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dichlorophenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2-(3,4-Dichlorophenyl)imidazole-5-carboxaldehyde or 2-(3,4-Dichlorophenyl)imidazole-5-carboxylic acid.
Reduction: Formation of derivatives with different functional groups, such as 2-(3,4-Dichlorophenyl)imidazole-5-methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)imidazole-5-methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antifungal agent and in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)imidazole-5-methanol
- 2-(3,4-Dichlorophenyl)imidazole-4-methanol
- 2-(3,4-Dichlorophenyl)imidazole-5-ethanol
Uniqueness
2-(3,4-Dichlorophenyl)imidazole-5-methanol is unique due to its specific substitution pattern and functional groups. The presence of the dichlorophenyl group and the methanol group at the 5-position of the imidazole ring imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H8Cl2N2O |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
[2-(3,4-dichlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
Clé InChI |
WCEWQIVSGNWOOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=C(N2)CO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)

![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)
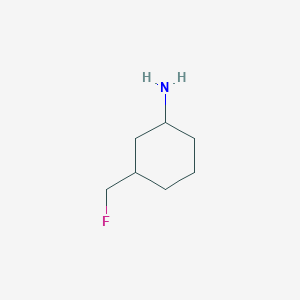
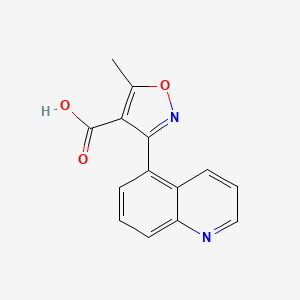
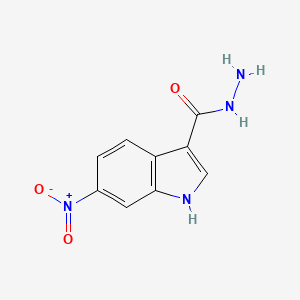
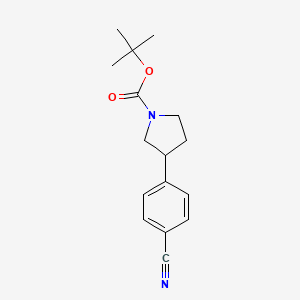



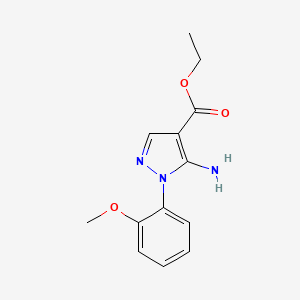

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
